2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide is an organic compound that features a bromobenzyl group attached to a methylamino moiety, which is further connected to an N-methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide typically involves a multi-step process. One common method starts with the bromination of benzylamine to form 4-bromobenzylamine. This intermediate is then reacted with methylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromobenzyl)(methyl)amino]-N-(methylcarbamoyl)-2-phenylacetamide
- S-(4-Bromobenzyl)cysteine
Uniqueness
2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl-methylamino]-N-methylacetamide |
InChI |
InChI=1S/C11H15BrN2O/c1-13-11(15)8-14(2)7-9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
FUHGVUKXGFGMCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(C)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.